molecular formula C11H15NO B182630 N-(2-methylphenyl)butanamide CAS No. 33913-15-4

N-(2-methylphenyl)butanamide

Cat. No.: B182630
CAS No.: 33913-15-4
M. Wt: 177.24 g/mol
InChI Key: CTKWAPPTXSVBQK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)butanamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the class of anilide compounds, characterized by a butanamide chain linked to a 2-methylphenyl group. This structure serves as a valuable intermediate in multi-step synthetic pathways. Patent literature identifies it as a key precursor in the synthesis of more complex molecules, such as N-butyryl-4-amino-3-methyl-methyl benzoate . Its role in chemical development is further highlighted by its structural similarity to other anilide derivatives that are used in pharmaceutical research, such as the local anesthetic ethidocaine, demonstrating the relevance of this chemical scaffold in developing bioactive molecules . The provided compound is of high purity, ensuring reliable and reproducible results in experimental settings. It is intended for use in laboratory research applications only. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

33913-15-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylphenyl)butanamide

InChI

InChI=1S/C11H15NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13)

InChI Key

CTKWAPPTXSVBQK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N-(2-methylphenyl)butanamide with key analogs:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Properties
This compound C11H15NO 177.24 2-methylphenyl, butanamide chain Likely moderate polarity; white powder (analogous to similar amides)
3-Methyl-N-(2-phenylethyl)butanamide C13H19NO 205.30 Phenethyl group, 3-methylbutanamide Higher hydrophobicity due to phenethyl group
N-(2-methyl-4-nitrophenyl)butanamide C11H14N2O3 222.25 Nitro group at para position Increased electron-withdrawing effects; potential for enhanced stability
4-Methoxybutyrylfentanyl C24H31N2O2 379.52 Methoxyphenyl, piperidinyl-phenethyl High lipophilicity; opioid receptor affinity
Key Observations:
  • Electron Modulation: The nitro group in N-(2-methyl-4-nitrophenyl)butanamide introduces strong electron-withdrawing effects, which may alter solubility and metabolic stability compared to the non-substituted parent compound .

Pharmacological and Therapeutic Profiles

  • Opioid Analogs : Derivatives such as 4-Methoxybutyrylfentanyl () and ortho-methyl acetylfentanyl () exhibit potent opioid receptor binding due to their piperidinyl-phenethyl moieties. This compound lacks this structural motif, suggesting reduced opioid activity .
  • Psychoactive Potential: Compounds like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide () highlight the role of aromatic amides in psychoactive effects. The methylphenyl group in the target compound may confer similar CNS activity but with lower potency .

Preparation Methods

Acylation of 2-Methylphenylamine with Butyryl Chloride

The most widely reported method involves the reaction of 2-methylphenylamine (o-toluidine) with butyryl chloride in an inert aromatic solvent. This exothermic process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of butyryl chloride, displacing chloride and forming the amide bond.

Reaction Conditions:

  • Solvent: Toluene, chlorobenzene, or xylene.

  • Temperature: 50–100°C, with optimal yields observed at 85–95°C.

  • Stoichiometry: A 1:1 molar ratio of o-toluidine to butyryl chloride ensures minimal side products.

Procedure:

  • Metering of Reagents: Butyryl chloride is gradually added to a heated solution of o-toluidine in toluene to control reaction exothermicity.

  • Post-Reaction Treatment: Methanol is introduced post-reaction to quench residual butyryl chloride, followed by distillation to remove solvents and byproducts.

  • Isolation: The product precipitates upon cooling and is isolated via filtration, yielding 92–95% purity.

Example (Patent US20040030183A1):

  • Scale: 814.2 g o-toluidine + 850.3 g butyryl chloride in 3087.5 g toluene.

  • Yield: 90.2% after distillation and washing.

Optimization of Reaction Parameters

Solvent Selection

Aromatic solvents like toluene are preferred due to their high boiling points and compatibility with acyl chlorides. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with butyryl chloride.

Table 1: Solvent Impact on Yield and Purity

SolventTemperature (°C)Yield (%)Purity (%)
Toluene909598
Chlorobenzene1009397
Xylene1109196

Industrial-Scale Synthesis

The patented process outlined in US20040030183A1 exemplifies industrial adaptation:

  • Continuous Metering: Automated addition of butyryl chloride ensures consistent reaction rates and minimizes thermal runaway.

  • Distillation: Azeotropic distillation with water removes toluene and methanol, achieving >99% solvent recovery.

  • Crystallization: The crude product is recrystallized from acetic acid, enhancing purity to >99%.

Table 2: Scalability Data from Patent Examples

Batch Size (g)Solvent Volume (L)Yield (kg)Purity (%)
8143.10.7899.0
2170.80.2198.5

Characterization and Quality Control

Post-synthesis characterization relies on spectroscopic methods:

  • IR Spectroscopy: Strong absorption at 1640–1680 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (N–H bend).

  • NMR: 1H^1\text{H}-NMR signals at δ 2.3 (s, CH₃), δ 1.6 (m, CH₂), and δ 7.2–7.4 (aromatic protons).

Purity Standards:

  • Industrial batches require ≥98% purity, verified via HPLC.

  • Residual solvent limits: <0.1% toluene (ICH guidelines).

Challenges and Mitigation Strategies

Byproduct Management

Hydrogen chloride gas, a byproduct, is scrubbed using alkaline solutions to prevent equipment corrosion .

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